N-(3-methoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-METHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the benzofuran or benzothiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their biological activities.
Benzofuran derivatives: Studied for their potential therapeutic applications.
Uniqueness
N-(3-METHOXYPROPYL)-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of benzofuran and benzothiophene moieties, which may confer distinct biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H28N2O4S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H28N2O4S/c1-15-8-9-19-18(12-15)16(14-30-19)13-21(27)26-24-22(23(28)25-10-5-11-29-2)17-6-3-4-7-20(17)31-24/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
HMPRWVOLYGFLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC |
Origin of Product |
United States |
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